molecular formula C8H10ClN B8139885 5-Methyl-2-vinylpyridine hydrochloride

5-Methyl-2-vinylpyridine hydrochloride

Cat. No.: B8139885
M. Wt: 155.62 g/mol
InChI Key: AIQPBKXNQPTKPJ-UHFFFAOYSA-N
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Description

5-Methyl-2-vinylpyridine hydrochloride is a chemical compound with the molecular formula C8H10NCl. It is a derivative of pyridine, featuring a methyl group at the 5-position and a vinyl group at the 2-position. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-vinylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-vinylpyridine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-vinylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-vinylpyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-vinylpyridine hydrochloride involves its interaction with specific molecular targets. The vinyl group allows the compound to participate in various chemical reactions, while the pyridine ring can interact with biological molecules. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-vinylpyridine hydrochloride is unique due to the presence of both the vinyl group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-ethenyl-5-methylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c1-3-8-5-4-7(2)6-9-8;/h3-6H,1H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPBKXNQPTKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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